4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid
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Overview
Description
4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quinone imine family, which is characterized by the presence of an imine group attached to a quinone structure. It has significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid involves multiple steps. One common method includes the halogenation of corresponding quinone imines followed by hydrohalogenation. The reaction conditions typically involve the use of solvents like acetone and benzene, with the reaction being monitored using techniques such as thin-layer chromatography (TLC) under UV light .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in various substituted benzenesulfonic acids.
Scientific Research Applications
4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that are crucial for its biological activities. It may also interact with cellular proteins and enzymes, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methylaniline hydrochloride
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
Uniqueness
4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
68966-37-0 |
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Molecular Formula |
C26H24N2O3S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[4-[(4-iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C26H24N2O3S/c1-18-2-4-19(5-3-18)26(20-6-10-22(27)11-7-20)21-8-12-23(13-9-21)28-24-14-16-25(17-15-24)32(29,30)31/h2-17,20,26-28H,1H3,(H,29,30,31) |
InChI Key |
DCDFFYWVJFLEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2C=CC(=N)C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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